molecular formula C2H6O2<br>HOCH2CH2OH B2406350 Azane;4-methoxybutan-1-ol CAS No. 25322-68-3

Azane;4-methoxybutan-1-ol

Cat. No.: B2406350
CAS No.: 25322-68-3
M. Wt: 62.07 g/mol
InChI Key: LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Description

Glycols polyethylene, also known as Poly(ethylene glycol), is a polyether compound synthesized from ethylene glycol monomers. It is represented by the chemical formula HO(CH₂CH₂O)ₙH. This compound is widely used in various applications due to its unique properties, such as water solubility, biocompatibility, and non-toxicity .

Mechanism of Action

Target of Action

Polyethylene Glycol (PEG) is a polyether compound derived from petroleum with many applications, from industrial manufacturing to medicine . It is primarily used as an excipient in many pharmaceutical products, in oral, topical, and parenteral dosage forms . PEG is the basis of a number of laxatives . It is also used for bowel preparation before surgery or colonoscopy .

Mode of Action

PEG works by forming hydrogen bonds with water molecules, which prevents the reabsorption of water in the gastrointestinal tract, causing water retention in the stool and increasing osmotic pressure . This water retention softens the stool, making it easier to pass .

Biochemical Pathways

PEG is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . PEGs are water-soluble polymers that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule . The process of adding PEG to biomolecules (peptides, proteins, and antibody fragments) is referred to as PEGylation . PEGylation can alter physiochemical properties of the molecules such as conformation, electrostatic binding, hydrophobicity, binding affinity and finally absorption and distribution patterns of drugs .

Pharmacokinetics

PEGylation can increase systemic retention of therapeutic agents . PEG provides stability, increased circulation duration, less immunogenicity, and the ability to control drug release kinetics, making it the perfect polymer backbone for drug conjugation . Additionally, PEG is easily functionalized with various linkers to enable site-specific targeting and promote drug attachment .

Result of Action

The cellular effects of PEG include cytotoxicity and autophagy . PEGylation can have a positive impact on drug delivery processes as it can improve drug solubility, reduce dosage frequency without diminished efficacy with potentially reduced toxicity, extend circulating life, increase drug stability, and enhance protection from proteolytic degradation .

Action Environment

The action of PEG can be influenced by environmental factors. For instance, the molecular weight (MW) and coverage density of the PEG coating on the surface of nanoparticles can affect the biophysical and chemical properties of nanoparticles . Higher PEG MW provides more hydrophilicity and flexibility and a higher effect of a steric hindrance than short PEG chains, resulting in a thicker protective layer and avoiding the interactions with biomolecules .

Biochemical Analysis

Biochemical Properties

Glycols Polyethylene plays a significant role in biochemical reactions. It forms non-covalent complexes with monovalent cations such as Na+, K+, Rb+, and Cs+, affecting equilibrium constants of biochemical reactions . It is also used as a crowding agent in in vitro assays to mimic highly crowded cellular conditions .

Cellular Effects

Glycols Polyethylene has various effects on cells and cellular processes. It is used in the precipitation of proteins, in the fusion of cells, and in the enhancement of the solubility of non-polar substances in water . It can stimulate the host immune response eliciting anti-PEG antibodies .

Molecular Mechanism

The mechanism of action of Glycols Polyethylene involves the formation of hydrogen bonds with water molecules, which prevents the reabsorption of water in the gastrointestinal tract, causing water retention in the stool and increasing osmotic pressure . This mechanism is utilized in its medical application as a laxative .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycols Polyethylene can change over time. PEGs are susceptible to oxidative degradation in the presence of air . Minimizing the exposure of PEG to elevated temperatures and/or exposure to oxygen, or addition of an antioxidant can limit the amount of degradation .

Dosage Effects in Animal Models

The effects of Glycols Polyethylene can vary with different dosages in animal models. PEG-8 was not carcinogenic when administered orally, intraperitoneally, or subcutaneously to various test animals . No adverse reproductive effects occurred during subchronic and chronic oral toxicity studies of PEG-6-32 and PEG-75 .

Metabolic Pathways

Glycols Polyethylene is involved in various metabolic pathways. It forms hydrogen bonds with water molecules, which prevents the reabsorption of water in the gastrointestinal tract . This mechanism is utilized in its medical application as a laxative .

Transport and Distribution

Glycols Polyethylene is transported and distributed within cells and tissues. It is a hydrophilic (“water-loving”) polymer that is made by reacting ethylene oxide with ethylene glycol . Its formula is H (OCH 2 CH 2) n OH, in which n denotes the number of individual ethylene oxide units .

Subcellular Localization

It is known that PEG is commonly used as a crowding agent in in vitro assays to mimic highly crowded cellular conditions .

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Poly(ethylene glycol) has a wide range of scientific research applications. In chemistry, it is used as a solvent and phase-transfer catalyst. In biology, it is employed in the precipitation of proteins and the fusion of cells . In industry, it is used in the production of printing inks, textile fibers, and as a plasticizer .

Comparison with Similar Compounds

Properties

IUPAC Name

ethane-1,2-diol
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InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
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InChI Key

LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Canonical SMILES

C(CO)O
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Molecular Formula

C2H6O2, HOCH2CH2OH, CH2OHCH2OH
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Related CAS

25322-68-3
Record name Polyethylene glycol
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DSSTOX Substance ID

DTXSID8020597
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Molecular Weight

62.07 g/mol
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Physical Description

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., Liquid; Water or Solvent Wet Solid, Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH], Liquid, ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID., Clear, colorless, syrupy, odorless liquid., Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]
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Boiling Point

387.7 °F at 760 mmHg (NTP, 1992), 197.3 °C, 197.00 to 198.00 °C. @ 760.00 mm Hg, 197 °C, 388 °F
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Flash Point

232 °F (NTP, 1992), 232 °F, 232 °F (111 °C) (closed cup), 111.11 °C c.c., 115 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils, Miscible with water, Solubility in water: miscible, Miscible
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Density

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1135 g/cu cm AT 20 °C, Bulk density: 9.31 lb/gal (15/15C), Relative density (water = 1): 1.1, 1.11
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Vapor Density

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.14
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Vapor Pressure

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992), 0.05 [mmHg], 0.092 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 6.5, 0.06 mmHg
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Mechanism of Action

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids.
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Color/Form

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F].

CAS No.

107-21-1, 37225-26-6, 25322-68-3
Record name ETHYLENE GLYCOL
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Melting Point

9 °F (NTP, 1992), -12.69 °C, 4 - 10 °C, -13 °C, 9 °F
Record name ETHYLENE GLYCOL
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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Azane;4-methoxybutan-1-ol
Reactant of Route 3
Reactant of Route 3
Azane;4-methoxybutan-1-ol
Reactant of Route 4
Reactant of Route 4
Azane;4-methoxybutan-1-ol
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Azane;4-methoxybutan-1-ol
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Reactant of Route 6
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